molecular formula C9H19NO2S B13616208 Methyl s-(tert-butyl)homocysteinate

Methyl s-(tert-butyl)homocysteinate

Cat. No.: B13616208
M. Wt: 205.32 g/mol
InChI Key: GDNMXOWXJWRXGJ-UHFFFAOYSA-N
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Description

Methyl S-(tert-butyl)homocysteinate is a sulfur-modified amino acid derivative characterized by a tert-butyl group attached to the homocysteine sulfur atom and a methyl ester at the carboxyl terminus. Its molecular formula is C₁₅H₂₇NO₆S, with a molecular weight of 373.45 g/mol (calculated for [M+Na]⁺: 372.1451; observed: 372.1469) . Key spectral data include:

  • ¹³C NMR (D₂O): δ 15.01 (C6a), 23.20–32.10 (tert-butyl carbons), 52.4 (C9, methyl ester), 172.3 & 173.5 (C1 & C10, carbonyl groups) .
  • Applications: Primarily used in synthetic organic chemistry as a protected homocysteine derivative for studying enzymatic pathways or peptide modifications.

Properties

Molecular Formula

C9H19NO2S

Molecular Weight

205.32 g/mol

IUPAC Name

methyl 2-amino-4-tert-butylsulfanylbutanoate

InChI

InChI=1S/C9H19NO2S/c1-9(2,3)13-6-5-7(10)8(11)12-4/h7H,5-6,10H2,1-4H3

InChI Key

GDNMXOWXJWRXGJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)SCCC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl s-(tert-butyl)homocysteinate typically involves the protection of the thiol group of homocysteine with a tert-butyl group and the esterification of the carboxyl group with methanol. One common method involves the use of tert-butyl chloride and a base to introduce the tert-butyl group, followed by esterification with methanol in the presence of an acid catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow processes using microreactor systems. These systems offer advantages such as improved efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl s-(tert-butyl)homocysteinate can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The tert-butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Alcohols.

    Substitution: Alkyl or aryl derivatives of homocysteine.

Scientific Research Applications

Methyl s-(tert-butyl)homocysteinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl s-(tert-butyl)homocysteinate involves the interaction of its functional groups with various molecular targets. The thiol group can form disulfide bonds with other thiol-containing molecules, while the ester group can undergo hydrolysis to release the active homocysteine derivative. These interactions can affect various biochemical pathways and processes .

Comparison with Similar Compounds

S-(4-C-Octyl-D-ribono-1,4-lactone-5-yl)-L-homocysteine (17c)

  • Structure: Features a ribono-lactone ring and an octyl chain at the C-4 position of the ribose moiety, conjugated to homocysteine .
  • Molecular Weight : Estimated ~500–550 g/mol (based on synthesis starting from 24 mg of precursor 15c, 0.063 mmol) .
  • Key Differences: Solubility: The ribono-lactone and octyl chain enhance hydrophobicity compared to Methyl S-(tert-butyl)homocysteinate. Reactivity: The lactone ring may participate in nucleophilic reactions, unlike the inert tert-butyl group. Applications: Likely used in glycosylation studies or as a substrate for ribosyltransferase enzymes .

Fmoc-S-tert-butoxycarbonylmethyl-L-cysteine

  • Structure: Contains a fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a tert-butoxycarbonylmethyl (Boc-methyl) group on the cysteine sulfur .
  • Molecular Formula: C₂₄H₂₇NO₆S (MW: 481.54 g/mol) .
  • Key Differences :
    • Protection Strategy : The Fmoc group is acid-labile, while the Boc-methyl group requires stronger acidic conditions (e.g., TFA) for removal.
    • Steric Effects : The Boc-methyl substituent introduces greater steric hindrance than a simple tert-butyl group.
    • Applications : Widely used in solid-phase peptide synthesis (SPPS) for cysteine incorporation .

Methyl tert-butyl ether (MTBE)

  • Structure : A simple ether with a tert-butyl group and methyl ester (C₅H₁₂O; MW: 88.15 g/mol) .
  • Key Differences: Physical Properties: Lower boiling point (55.2°C) and higher flammability (flash point: -14°F) compared to this compound . Toxicity: Known to cause dizziness and irritation upon exposure, whereas toxicity data for this compound remain unstudied . Applications: Primarily a fuel additive, unrelated to biochemical synthesis .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Key Functional Groups Applications
This compound C₁₅H₂₇NO₆S 373.45 tert-butyl-S, methyl ester Organic synthesis, enzymatic studies
S-(4-C-Octyl-D-ribono-lactone)-L-homocysteine ~C₂₃H₃₈NO₈S ~500–550 Ribono-lactone, octyl chain Glycosylation research
Fmoc-S-tert-Boc-methyl-L-cysteine C₂₄H₂₇NO₆S 481.54 Fmoc, Boc-methyl Peptide synthesis
Methyl tert-butyl ether (MTBE) C₅H₁₂O 88.15 tert-butyl-O-methyl Fuel additive

Research Findings and Implications

  • Synthetic Utility : this compound’s tert-butyl group offers steric protection without requiring harsh deprotection conditions, making it preferable for labile substrates . In contrast, Fmoc-S-tert-Boc-methyl-L-cysteine’s dual protection is ideal for SPPS but necessitates stepwise deblocking .
  • Biological Relevance: The ribono-lactone derivative (17c) may mimic natural S-ribosylhomocysteine in bacterial quorum sensing, whereas this compound lacks such specificity .
  • Safety Considerations : MTBE’s well-documented hazards highlight the need for toxicological studies on this compound, which currently lacks safety data .

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